Phosphatase Inhibition Profile: Low Potency but Defined Selectivity Fingerprint vs. Regioisomers and Nitro-Analogs
2-Nitro-5-phenoxybenzoic acid exhibits minimal inhibition of bovine intestinal alkaline phosphatase (IC50 >400,000 nM) and human placental alkaline phosphatase (IC50 >400,000 nM) at physiological pH [1]. In contrast, the regioisomeric 5-nitro-2-phenoxybenzoic acid scaffold has been elaborated into potent PAI-1 inhibitors with IC50 values in the nanomolar range [2]. Additionally, the simpler 2-nitrobenzoic acid (lacking the 5-phenoxy group) demonstrates antiproliferative activity with an IC50 of 8.3 µM against Jurkat cells . The high micromolar to millimolar IC50 values of 2-nitro-5-phenoxybenzoic acid against phosphatases, combined with its structural divergence from active PAI-1 inhibitor scaffolds, establish a distinct selectivity profile that is valuable for designing control compounds or for applications where broad phosphatase inhibition is undesirable.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | >400,000 nM (bovine intestinal ALP); >400,000 nM (human placental ALP) |
| Comparator Or Baseline | 5-nitro-2-phenoxybenzoic acid derivatives: nanomolar PAI-1 inhibition; 2-nitrobenzoic acid: 8,300 nM (Jurkat cell antiproliferation) |
| Quantified Difference | Target compound shows >48-fold lower potency than 2-nitrobenzoic acid in cellular assays; >400-fold lower than nanomolar PAI-1 inhibitors |
| Conditions | Bovine intestinal ALP assay at pH 7.8 with para-nitrophenylphosphate substrate; Jurkat cell proliferation assay |
Why This Matters
The low phosphatase inhibition combined with a different biological target profile (vs. 5-nitro-2-phenoxy derivatives) enables use as a negative control or as a scaffold for selective inhibitor development where off-target phosphatase activity must be minimized.
- [1] BindingDB. (n.d.). BDBM50150071 (CHEMBL3774946): IC50 >4.00E+5 nM against bovine intestinal alkaline phosphatase and human placental alkaline phosphatase. View Source
- [2] Miyazaki, H., et al. (2011). Discovery of inhibitors of plasminogen activator inhibitor-1: structure–activity study of 5-nitro-2-phenoxybenzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters. View Source
